molecular formula C22H22N4O2S2 B12489936 N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanediamide

N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanediamide

Cat. No.: B12489936
M. Wt: 438.6 g/mol
InChI Key: DYLILZRRPQVUJY-UHFFFAOYSA-N
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Description

N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE is a complex organic compound with a molecular formula of C27H32N4O2S2. This compound is characterized by the presence of two benzothiophene rings, each substituted with a cyano group, and linked through a succinamide moiety. It is a member of the aromatic amides and heteroarenes classes of compounds .

Properties

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanediamide

InChI

InChI=1S/C22H22N4O2S2/c23-11-15-13-5-1-3-7-17(13)29-21(15)25-19(27)9-10-20(28)26-22-16(12-24)14-6-2-4-8-18(14)30-22/h1-10H2,(H,25,27)(H,26,28)

InChI Key

DYLILZRRPQVUJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE typically involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano groups and the benzothiophene rings play crucial roles in binding to these targets, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Similar compounds include:

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